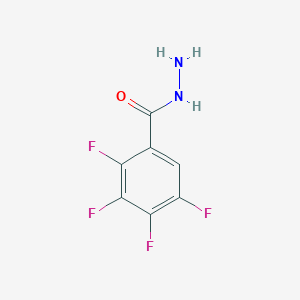

2,3,4,5-Tetrafluorobenzohydrazide

Description

2,3,4,5-Tetrafluorobenzohydrazide is a fluorinated aromatic hydrazide derivative with significant applications in medicinal chemistry, particularly in synthesizing heterocyclic compounds. It serves as a precursor for generating chemotherapeutic agents, such as triazole derivatives, through reactions with oxadiazole hybrids under reflux in dry pyridine . The compound's fluorination pattern enhances its electronic and steric properties, influencing reactivity and biological activity. Its structural analogs, such as 2,3,4,5-tetrafluorobenzoic acid (CAS 61079-72-9) and its sodium salt (CAS 67852-79-3), are chemically related but differ in functional groups and applications .

Properties

Molecular Formula |

C7H4F4N2O |

|---|---|

Molecular Weight |

208.11 g/mol |

IUPAC Name |

2,3,4,5-tetrafluorobenzohydrazide |

InChI |

InChI=1S/C7H4F4N2O/c8-3-1-2(7(14)13-12)4(9)6(11)5(3)10/h1H,12H2,(H,13,14) |

InChI Key |

KNTXMOXRWWEQRQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)F)C(=O)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,4,5-Tetrafluorobenzohydrazide can be synthesized through the reaction of 2,3,4,5-tetrafluorobenzoyl chloride with hydrazine hydrate in the presence of a base such as pyridine . The reaction typically occurs under reflux conditions in an organic solvent like dry pyridine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale, efficiency, and safety. The use of continuous flow reactors and automated systems can enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrafluorobenzohydrazide undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Condensation Reactions: It can react with aldehydes and ketones to form hydrazones.

Oxidation and Reduction: The hydrazide group can be oxidized or reduced to form different functional groups.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Condensation: Aldehydes or ketones in the presence of an acid catalyst.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

Hydrazones: Formed from condensation reactions with aldehydes or ketones.

Substituted Derivatives: Products of nucleophilic substitution reactions.

Scientific Research Applications

2,3,4,5-Tetrafluorobenzohydrazide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,4,5-tetrafluorobenzohydrazide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.

Comparison with Similar Compounds

Structural and Functional Analogues

N,N-Diacylhydrazides

- Synthesis : Derived from substituted phenyl acetic acids converted to acid chlorides, which react with benzhydrazide. Cyclization with POCl₃ and hydrazine yields tetrazine derivatives .

- Key Differences: Unlike 2,3,4,5-tetrafluorobenzohydrazide, these hydrazides lack fluorination and produce 1,2,4,5-tetrazines instead of triazoles. Their reactivity is modulated by non-fluorinated substituents, leading to distinct electronic profiles .

Pyrido[4,3-b]indole Derivatives

- Examples :

- 8-(Trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (45g)

- 6,9-Difluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (45n)

- Synthesis : Prepared from substituted phenylhydrazines (e.g., 2,5-difluorophenylhydrazine) and piperidine derivatives via cyclization. Biological activities are influenced by substituents like trifluoromethyl or fluoro groups .

- Key Differences : These compounds exhibit indole-fused heterocycles, whereas this compound forms triazole hybrids. Fluorine positions in 45g and 45n optimize binding affinity in biological targets, contrasting with the benzohydrazide’s role in fragment modification .

Sodium 2,3,4,5-Tetrafluorobenzoate

- Properties : High thermal stability (melting point >280°C) and ionic character due to the carboxylate group. Used in fluorine-based synthesis .

- Contrast : Unlike the hydrazide, this sodium salt lacks the reactive hydrazine moiety, limiting its utility in cyclization reactions but enhancing solubility in polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.